Vactosertib - 1352608-82-2

Vactosertib

Catalog Number: EVT-287556
CAS Number: 1352608-82-2
Molecular Formula: C22H18FN7
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vactosertib, also known as TEW-7197, is a potent, orally bioavailable inhibitor of transforming growth factor-beta (TGF-β) receptor type I, also known as activin receptor-like kinase 5 (ALK5). [] Vactosertib functions as a research tool in investigating the role of TGF-β signaling in various biological processes and disease models. Its primary role in scientific research involves elucidating the impact of TGF-β signaling on various cellular processes such as proliferation, differentiation, and extracellular matrix production.

Mechanism of Action

Vactosertib exerts its effects by specifically inhibiting the kinase activity of ALK5. [] ALK5 plays a crucial role in mediating the intracellular signaling cascade initiated by TGF-β ligands. By blocking ALK5, Vactosertib effectively disrupts downstream TGF-β signaling, preventing the phosphorylation and activation of SMAD2/3, key transcription factors that regulate the expression of TGF-β target genes. This inhibition leads to the suppression of various cellular responses typically induced by TGF-β, including cell growth, differentiation, and extracellular matrix production. [, , , , , , , , , ]

Applications
  • Multiple Myeloma (MM): Vactosertib demonstrated efficacy in preclinical models of MM, inhibiting disease progression and promoting bone health. [, ] It has been evaluated in clinical trials in combination with immunomodulatory drugs like pomalidomide, showing promising results as a corticosteroid-free approach. [, ] Vactosertib was observed to improve T-cell fitness and reduce immunosuppressive markers in the bone marrow microenvironment. [, ]
  • Pancreatic Cancer: Vactosertib has been investigated as a potential therapeutic agent for pancreatic ductal adenocarcinoma, both as a single agent and in combination with chemotherapy or targeted therapies. [, , , ] Preclinical studies highlight its ability to suppress tumor growth and invasion. [, , , ]
  • Desmoid Tumors: Vactosertib, in combination with imatinib, has shown promising clinical activity in patients with desmoid tumors, a rare and difficult-to-treat condition. [, ]
  • Breast Cancer: Vactosertib has demonstrated potential in preclinical models of breast cancer, suppressing radiotherapy-induced epithelial-to-mesenchymal transition, cancer cell stemness, and lung metastasis. [] It was observed to inhibit oxidative stress generation and enhance the anti-metastatic effects of radiation therapy. []
  • Osteosarcoma: Vactosertib has shown efficacy in preclinical models of osteosarcoma, inhibiting tumor growth and enhancing anti-tumor immunity. [] It was found to reduce tumor proliferation and modulate the tumor microenvironment, increasing immune effector cells and reducing immunosuppressive cells. []
  • Myelodysplastic Syndromes (MDS): Research has suggested the potential of Vactosertib in MDS, reversing TGF-β1-stimulated ineffective hematopoiesis in preclinical studies. [] Vactosertib was able to inhibit smad2 phosphorylation and activation, leading to the reversal of hematopoietic alterations. []
  • Non-Small Cell Lung Cancer (NSCLC): Vactosertib has been investigated in combination with immune checkpoint inhibitors like durvalumab in clinical trials for NSCLC. [] The combination demonstrated a manageable safety profile and encouraging anti-tumor activity. []
  • Colorectal Cancer: Vactosertib has been evaluated in combination with pembrolizumab in clinical trials for metastatic colorectal cancer. [, , ] Research focuses on understanding its impact on the tumor microenvironment and its potential as a predictive biomarker. [, , ]
  • Gastric Adenocarcinoma: Vactosertib has been investigated in combination with paclitaxel in patients with metastatic gastric adenocarcinoma. [] Studies focus on its safety and preliminary antitumor activity. []
  • Myhre Syndrome: A case study reported the successful treatment of recurrent tracheal and lingula stenosis in a teenage girl with Myhre Syndrome using Vactosertib. []
  • Ulcerative Colitis: Research has explored the development of oral bentonite-based modified-release freeze-dried powder of Vactosertib for its anti-colitis activity in rodent models of ulcerative colitis. []
Future Directions
  • Optimization of Combination Therapies: Further research is needed to refine combination therapies with Vactosertib, exploring its synergy with other anticancer agents, immunotherapies, and targeted therapies. [, , , , , , , , , , , ]
  • Biomarker Development: Identifying predictive biomarkers for Vactosertib response is crucial for selecting patients who are most likely to benefit from this therapy. [, ]
  • Exploration of Novel Applications: Given its role in regulating TGF-β signaling, Vactosertib holds potential for investigation in other diseases where TGF-β plays a significant role, such as fibrosis, inflammation, and autoimmune disorders. [, , , , , ]
  • Mechanistic Studies: Deepening the understanding of Vactosertib's precise mechanisms of action in various disease contexts will be valuable for optimizing its therapeutic application. [, , , ]

Properties

CAS Number

1352608-82-2

Product Name

Vactosertib

IUPAC Name

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline

Molecular Formula

C22H18FN7

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29)

InChI Key

FJCDSQATIJKQKA-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4

Solubility

Soluble in DMSO, not in water

Synonyms

TEW7197; TEW 7197; TEW-7197; Vactosertib

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.